Compound Description: This compound serves as a boric acid ester intermediate featuring a benzene ring. []
Relevance: While not directly analogous to (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, this compound highlights the significance of boric acid esters and benzene rings in chemical synthesis and potential pharmaceutical applications. Further structural comparisons are limited. []
Compound Description: This compound is a simple molecule with a pyrrolidinylmethanone group attached to a substituted benzene ring. []
Relevance: This compound exhibits structural similarities to (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone through the shared presence of the (phenyl)(pyrrolidin-1-yl)methanone scaffold. Variations in substituents on the phenyl ring and the absence of the pyrazine ring differentiate the two compounds. []
Compound Description: This compound is a potent and selective IKur inhibitor designed to overcome metabolic liabilities observed in earlier dihydropyrazolopyrimidines. []
Compound Description: This compound is a new antifungal imidazole-based oximino ester. Its structure features a benzodioxole ring and an imidazole ring connected by a propylidene linker. []
Compound Description: PSNCBAM-1 functions as a cannabinoid CB1 receptor allosteric antagonist. It is known for its hypophagic effects and ability to modulate neuronal excitability. []
Compound Description: This compound is a potent anticonvulsant agent that acts as a sodium channel blocker. []
Relevance: This compound, similar to (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, features a (substituted phenyl)(pyrrolidin-1-yl)methanone core structure. The presence of different heterocyclic rings and substituents on the phenyl ring distinguishes them. []
Compound Description: This compound is structurally defined by the presence of a piperidine ring with a benzisoxazole substituent. []
Relevance: While structurally distinct from (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, this compound highlights the use of similar heterocyclic systems in drug design. Both compounds incorporate an ethoxyphenyl group, but their connectivity and overall structures differ significantly. []
Compound Description: This compound incorporates an imidazole ring within its structure and includes a chlorine atom on the phenyl ring. []
Relevance: While both this compound and (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone include halogenated aromatic systems, their overall structures and specific heterocyclic components are distinct. []
Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. It has a benzo[1,2,4]triazine core with various substituents including a pyrrolidin-1-yl-ethoxyphenyl group. [, ]
Relevance: While both this compound and (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone incorporate a pyrrolidine ring attached to an aromatic system via an ether linkage, their core structures and overall complexity differ considerably. [, ]
Compound Description: This compound is a potential anti-Candida agent. It is characterized by an imidazole ring and a trimethoxyphenyl group. []
Relevance: This compound's relationship to (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is limited to the presence of aromatic rings and ether linkages. The specific heterocycles and overall structures differ significantly. []
Compound Description: This compound exhibits potent anti-Candida albicans activity, surpassing the efficacy of fluconazole. It contains an imidazole ring and a nitrophenyl group. []
Compound Description: AK301 is a potent inhibitor of microtubule dynamics and sensitizes colon cancer cells to tumor necrosis factor (TNF)-induced apoptosis. It belongs to a novel class of piperazine-based compounds. [, ]
Relevance: This DORA compound shares a significant structural similarity with (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. Both compounds share the same (substituted phenyl)(pyrrolidin-1-yl)methanone core structure. The key difference lies in the specific heterocyclic substituents: a triazole and oxadiazole in the DORA, and a methoxypyrazine in the target compound. []
Compound Description: RM-133 is an aminosteroid derivative with potent in vitro and in vivo activity against various cancer cells, including breast cancer. It exhibits selectivity over normal cells but suffers from relatively weak metabolic stability. []
Relevance: While structurally different from (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, RM-133 highlights the importance of heterocyclic rings like piperazine and pyrrolidine in drug design. Both compounds contain a pyrrolidine ring, but their overall structures and mechanisms of action are distinct. []
Compound Description: RM-581 represents a more metabolically stable analog of RM-133, designed by replacing the androstane backbone with a mestranol moiety. It retains potent cytotoxic activity against breast cancer cells, particularly MCF-7 cells, and exhibits improved selectivity over normal cells. []
Compound Description: 15e is a BCATm inhibitor discovered through DNA-encoded library screening and off-DNA synthesis. It features a thiophene ring and a biphenyl group within its structure. []
Compound Description: This compound served as a starting point for the development of novel DORAs and is a structural hybrid of suvorexant and a piperidine-containing DORA. []
Relevance: Though structurally distinct from (2-Ethoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, this compound highlights the use of heterocycles and aromatic systems in designing DORAs, indicating a potential shared area of interest. Both compounds contain a six-membered nitrogen-containing heterocycle attached to an aromatic ring, but the specific heterocycles and their connections differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.